molecular formula C7H8O2 B057675 Orcinol CAS No. 504-15-4

Orcinol

Cat. No.: B057675
CAS No.: 504-15-4
M. Wt: 124.14 g/mol
InChI Key: OIPPWFOQEKKFEE-UHFFFAOYSA-N
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Description

Orcinol, also known as 5-methylbenzene-1,3-diol, is an organic compound with the molecular formula C7H8O2. It is a colorless crystalline solid that occurs naturally in various species of lichens, including Roccella tinctoria and Lecanora. This compound is related to resthis compound, another dihydroxybenzene derivative, and is known for its use in the production of the natural dye orcein .

Biochemical Analysis

Biochemical Properties

Orcinol plays a significant role in biochemical reactions. It is involved in the production of a dye called orcein used for the staining of cells and chromosomes .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to inhibit melanogenesis in B16F10 murine melanoma cells . This compound reduced intracellular tyrosinase activity and melanin content and attenuated the protein expression and mRNA levels of melanogenesis-related genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. This compound was first prepared by dehydroacetic acid, a conversion that involved ring-opening of the pyrone to a triketone . This early experiment helped establish the rich condensation chemistry of polyketides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study on the anxiolytic effects of this compound glucoside and this compound monohydrate in mice, it was found that this compound increased the time spent in open arms and the number of entries into open arms in the elevated plus-maze test .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In the aforementioned study, mice received one oral administration of this compound at doses of 5, 10, or 20mg/kg . At all tested doses, this compound did not significantly affect the locomotion of mice in the open-field test .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key component in the biosynthesis of the antidepressant this compound glucoside . An efficient screening pipeline was established for identifying the highly active this compound synthase (ORS) and UDP-dependent glycosyltransferase (UGT) involved in the biosynthesis of this compound glucoside .

Transport and Distribution

It has been found that this compound and resthis compound, a simple model of a ubiquitously occurring class of organic compounds in the atmosphere, form ordered structures at the liquid–vapor interface of aqueous solutions that induce a higher fraction of tetrahedrally coordinated water molecules in the nearby liquid .

Subcellular Localization

In a study on the role of petal-specific this compound O-methyltransferases in the evolution of rose scent, it was found that this compound O-methyltransferases were localized specifically in the petal, predominantly in the adaxial epidermal cells . In these cells, this compound O-methyltransferases become increasingly associated with membranes during petal development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Orcinol can be synthesized through several methods:

Industrial Production Methods: this compound is also found in shale oil produced from Kukersite oil shale. It is the main water-soluble phenol in the oil and has been extracted and refined industrially .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Orcinol is similar to other phenolic compounds, such as resthis compound and 4-methylcatechol:

Uniqueness: this compound’s unique properties include its natural occurrence in lichens and its use in the production of the natural dye orcein. Its ability to form colored complexes with ferric chloride and its role in the estimation of RNA content further distinguish it from similar compounds .

Properties

IUPAC Name

5-methylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8O2/c1-5-2-6(8)4-7(9)3-5/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPPWFOQEKKFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
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DSSTOX Substance ID

DTXSID2060123
Record name 1,3-Dihydroxy-5-methylbenzene
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Molecular Weight

124.14 g/mol
Source PubChem
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Orcinol
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Vapor Pressure

0.0028 [mmHg]
Record name Orcinol
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CAS No.

504-15-4
Record name Orcinol
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Record name 1,3-Benzenediol, 5-methyl-
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Record name 1,3-Dihydroxy-5-methylbenzene
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Record name 5-methylresorcinol
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Record name ORCINOL
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Synthesis routes and methods I

Procedure details

Methylmagnesium bromide (35 g) was added to 1,3-dimethoxy-5-benzoyl chloride (100 g) to obtain 1,3-dimethoxy-methylphenone in a yield of 45%. Then, the reduction was conducted by adding water (300 cc), concentrated hydrochloric acid (300 cc) and 1,3-dimethoxy-methylphenone (100 g) to zinc amalgam obtained from zinc (400 g) and mercuric chloride (20 g). Further, concentrated hydrochloric acid (10 to 15 cc) was added every one hour. After the completion of the reaction, the reaction solution was cooled and saturated with sodium chloride, and then extracted with ether to obtain 40 g of 1,3-dimethoxy-5-methylbenzene. Hydrogen iodide was added to the resulting 1,3-dimethoxy-5-methylbenzene and stirred at 115° to 125° C. for 3 hours under nitrogen atmosphere. After cooling, the product was extracted with methylene chloride to obtain 30 g of 5-methylresorcinol.
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Synthesis routes and methods II

Procedure details

This product mixture is introduced into a separation vessel or series of separation vessels. This vessel or these vessels may be fractional distillation vessels. In these vessels, the mono-substituted methylresorcinol isomers are separated from unreacted resorcinol and other methylated hydroxyaromatic compounds. The boiling points of these compounds are substantially close to each other so that a good separation in a single fractional distillation vessel may be difficult. The boiling points are: m-methoxy phenol 244.3° C., 2-methylresorcinol 264° C., 4-methylresorcinol 267°-270° C., 5-methylresorcinol 287°-290° C., and resorcinol 275.9° C. and higher methylated resorcinols above 290° C. Preferably, the product mixture is fractionally distilled to obtain a fraction rich in 5-methylresorcinol and a fraction rich in 2-methylresorcinol. Also, a fraction rich in 4-methylresorcinol may be obtained. Each rich fraction is treated in a separate vessel to fractional crystallization from 1,2-dichloroethane with a varied solvent ratio. From this operation the appropriate mono-substituted resorcinol and preferably, predominantly the 5-methylresorcinol along with some 2-methylresorcinol are obtained in a pure state.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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